VO-Ohpic (trihydrate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

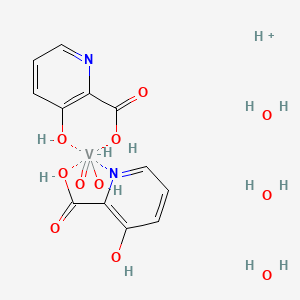

VO-Ohpic (trihydrate) is a highly selective small-molecule inhibitor of phosphatase and tensin homolog (PTEN), a tumor suppressor gene. This compound is known for its potent inhibitory effects on PTEN, with an IC50 value of 35 nM

Preparation Methods

Synthetic Routes and Reaction Conditions

VO-Ohpic (trihydrate) is synthesized through a series of chemical reactions involving vanadium-based compounds. The synthesis typically involves the reaction of vanadates with 3-hydroxy-2-pyridinecarboxylate ligands under controlled conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol, with the final product being purified through crystallization .

Industrial Production Methods

While specific industrial production methods for VO-Ohpic (trihydrate) are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The use of automated reactors and purification systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

VO-Ohpic (trihydrate) primarily undergoes complexation reactions with metal ions, particularly vanadium. It can also participate in oxidation-reduction reactions due to the presence of vanadium in its structure .

Common Reagents and Conditions

The synthesis of VO-Ohpic (trihydrate) involves reagents such as vanadates, 3-hydroxy-2-pyridinecarboxylate, and organic solvents like DMSO and ethanol. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and purity of the final product .

Major Products Formed

The major product formed from the synthesis of VO-Ohpic (trihydrate) is the trihydrate form of the compound itself. This form is characterized by the presence of three water molecules in its crystalline structure, which contribute to its stability and solubility .

Scientific Research Applications

VO-Ohpic (trihydrate) has a wide range of scientific research applications, including:

Cancer Research: As a potent PTEN inhibitor, VO-Ohpic (trihydrate) is used to study the role of PTEN in cancer progression and to develop potential cancer therapies.

Diabetes Research: The compound’s ability to enhance insulin sensitivity and glucose uptake makes it a valuable tool in diabetes research.

Neuroprotection: VO-Ohpic (trihydrate) has been studied for its neuroprotective effects, particularly in the context of amyloid beta-induced neurotoxicity.

Cell Signaling Studies: The compound is used to investigate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.

Mechanism of Action

VO-Ohpic (trihydrate) exerts its effects by inhibiting the lipid phosphatase activity of PTEN. This inhibition leads to an increase in phosphatidylinositol 3,4,5-triphosphate (PIP3) levels, which in turn activates the PI3K/Akt signaling pathway. The activation of this pathway promotes cell survival, growth, and proliferation . The inhibition of PTEN by VO-Ohpic (trihydrate) is noncompetitive, affecting both the Km and Vmax of the enzyme .

Comparison with Similar Compounds

VO-Ohpic (trihydrate) is unique among PTEN inhibitors due to its high selectivity and potency. Similar compounds include:

bpV (phen): Another vanadium-based PTEN inhibitor with similar inhibitory effects but different structural properties.

bpV (HOpic): A related compound with comparable PTEN inhibitory activity but distinct pharmacokinetic characteristics.

VO-Ohpic (trihydrate) stands out due to its specific binding affinity and effectiveness in various biological assays, making it a valuable tool in scientific research .

Properties

Molecular Formula |

C12H19N2O11V+ |

|---|---|

Molecular Weight |

418.23 g/mol |

IUPAC Name |

hydrido-hydroxy-oxovanadium;hydron;3-hydroxypyridine-2-carboxylic acid;trihydrate |

InChI |

InChI=1S/2C6H5NO3.4H2O.O.V.H/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;;/h2*1-3,8H,(H,9,10);4*1H2;;;/q;;;;;;;+1; |

InChI Key |

QCNGUXCDZCQXOY-UHFFFAOYSA-N |

Canonical SMILES |

[H+].C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O[VH]=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.